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Compound of Interest

Compound Name: Amlodipine mesylate

Cat. No.: B1667249

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in
vitro dissolution testing of amlodipine tablets. The information compiled is essential for quality
control, formulation development, and bioequivalence studies.

Amlodipine is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug,
indicating high solubility and high permeability.[1][2] This classification allows for the use of in
vitro dissolution studies to potentially waive in vivo bioequivalence studies, a process known as
a biowaiver.[3] Therefore, robust and well-characterized dissolution methods are critical.

. Overview of Dissolution Methods

Several methods are employed for the dissolution testing of amlodipine tablets, ranging from
official pharmacopeial methods to those used in comparative biowaiver studies. The choice of
method depends on the purpose of the test, whether it is for routine quality control or for
demonstrating bioequivalence between different formulations.

Compendial Method (USP)

The United States Pharmacopeia (USP) provides a standardized method for the dissolution
testing of amlodipine besylate tablets.[4] This method is typically used for quality control
purposes to ensure lot-to-lot consistency.
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Biowaiver Studies

For generic drug approval, regulatory agencies like the FDA and WHO recommend biowaiver
studies for BCS Class 1 drugs.[2] These studies involve dissolution profile comparisons in
multiple media with varying pH levels to simulate the gastrointestinal tract.

Biorelevant Dissolution Media

To better predict the in vivo performance of amlodipine tablets, biorelevant dissolution media
that mimic the composition of human gastric and intestinal fluids (in both fasted and fed states)
can be utilized.[5]

Il. Data Presentation: Comparative Dissolution Data

The following tables summarize quantitative data from various studies on the dissolution of
amlodipine tablets under different conditions.

Table 1: Dissolution of Amlodipine Tablets in pH 1.2 Media

% Dissolved (Mean

Formulation Time (min) Reference
* SD)

Reference 15 101.6% [6]

Generic A 15 98.5% [6]

Generic B 15 89.9% [6]

Innovator 15 94.2% [2]

Table 2: Dissolution of Amlodipine Tablets in pH 4.5 Media
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% Dissolved (Mean

Formulation Time (min) Reference
*+ SD)

Reference 30 < 85% [6]

Generic A 30 < 85% [6]

Generic B 30 < 85% [6]

Innovator 15 92.0% [2]

Table 3: Dissolution of Amlodipine Tablets in pH 6.8 Media

% Dissolved (Mean

Formulation Time (min) Reference
*+ SD)
Reference 30 < 85% [6]
Generic A 30 < 85% [6]
Generic B 30 < 85% [6]
Innovator 30 94.9% + 3.49 [2]
Generic AM-1 30 93.4% + 3.12 [2]
Generic AM-2 30 94.5% + 2.62 [2]
Generic AM-3 30 92.4% + 3.16 [2]
Generic AM-4 30 91.1% + 3.32 [2]

lll. Experimental Protocols

Protocol 1: USP Dissolution Test for Amlodipine
Besylate Tablets

This protocol is based on the USP monograph for amlodipine besylate tablets.[4]
1. Materials and Equipment:

o USP Apparatus 2 (Paddle)
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Dissolution Vessels

Water bath maintained at 37 = 0.5 °C

Amlodipine Besylate Tablets

0.01 N Hydrochloric Acid (HCI)

UV-Vis Spectrophotometer or HPLC system

Syringes and filters (0.45 pm)

. Dissolution Parameters:

Apparatus: USP Apparatus 2 (Paddle)

Dissolution Medium: 500 mL of 0.01 N HCI[4]

Rotation Speed: 75 rpm[4]

Temperature: 37 £ 0.5 °C

Sampling Time: 30 minutes[4]

. Procedure:

Prepare the dissolution medium (0.01 N HCI) and place 500 mL into each dissolution vessel.

Equilibrate the medium to 37 = 0.5 °C.

Place one amlodipine tablet in each vessel.

Start the apparatus and operate at 75 rpm.

At 30 minutes, withdraw a sample from each vessel.

Filter the samples through a 0.45 um filter.
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Analyze the concentration of amlodipine in the filtered samples using a validated analytical
method (e.g., UV-Vis spectrophotometry at ~239 nm or HPLC).

Calculate the percentage of the labeled amount of amlodipine dissolved.

4. Acceptance Criteria:

Not less than 75% of the labeled amount of amlodipine is dissolved in 30 minutes.[6]

Protocol 2: Dissolution Profile for Biowaiver Studies

This protocol is designed for comparing the dissolution profiles of different amlodipine tablet
formulations as recommended by regulatory bodies for biowaiver studies.[2]

1. Materials and Equipment:

e Same as Protocol 1, with the addition of reagents for preparing pH 4.5 acetate buffer and pH
6.8 phosphate buffer.

2. Dissolution Parameters:
o Apparatus: USP Apparatus 2 (Paddle)
 Dissolution Media:
o 900 mL of 0.1 N HCI (pH 1.2)[6]
o 900 mL of pH 4.5 acetate buffer[6]
o 900 mL of pH 6.8 phosphate buffer[6]
o Rotation Speed: 75 rpm or 100 rpm[1][6]
e Temperature: 37 £ 0.5 °C
e Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes[6]

3. Procedure:
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Perform the dissolution test separately for each of the three dissolution media.

Follow steps 1-4 from Protocol 1, using 900 mL of the respective medium and the specified
rotation speed.

At each sampling time point, withdraw a sample from each vessel and replace it with an
equal volume of fresh, pre-warmed medium.[2]

Filter the samples through a 0.45 um filter.

Analyze the amlodipine concentration in each sample.

Calculate the cumulative percentage of drug dissolved at each time point.
. Data Analysis:

Plot the mean percentage of drug dissolved against time for each formulation in each
medium.

Compare the dissolution profiles using a similarity factor (f2). An f2 value between 50 and
100 indicates similarity between the test and reference profiles.

IV. Visualizations
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Caption: Experimental workflow for a typical in vitro dissolution test.
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Caption: Logical relationship between different dissolution testing approaches.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1667249?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

